Coclaurine Coclaurine (S)-coclaurine is the (S)-enantiomer of coclaurine. It is a conjugate base of a (S)-coclaurinium. It is an enantiomer of a (R)-coclaurine.
Brand Name: Vulcanchem
CAS No.: 486-39-5
VCID: VC0195748
InChI: InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1
SMILES:
Molecular Formula: C17H19NO3
Molecular Weight: 285.34 g/mol

Coclaurine

CAS No.: 486-39-5

Impurities

VCID: VC0195748

Molecular Formula: C17H19NO3

Molecular Weight: 285.34 g/mol

Purity: > 95%

Coclaurine - 486-39-5

CAS No. 486-39-5
Product Name Coclaurine
Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
IUPAC Name (1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Standard InChI InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1
Standard InChIKey LVVKXRQZSRUVPY-HNNXBMFYSA-N
Isomeric SMILES COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O
Canonical SMILES COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O
Appearance Powder
Melting Point 220.0 °C
Description (S)-coclaurine is the (S)-enantiomer of coclaurine. It is a conjugate base of a (S)-coclaurinium. It is an enantiomer of a (R)-coclaurine.
Purity > 95%
Quantity Milligrams-Grams
Synonyms (1S)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxyisoquinolin-7-ol; (S)-1-(4-Hydroxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-7-ol; (S)-Coclaurine; [S,(+)]-1,2,3,4-Tetrahydro-1-(4-hydroxybenzyl)-6-methoxyisoquinolin-7-ol
PubChem Compound 160487
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator